![molecular formula C8H9FO2S B2546700 (3-Methylphenyl)methanesulfonyl fluoride CAS No. 1888929-48-3](/img/structure/B2546700.png)
(3-Methylphenyl)methanesulfonyl fluoride
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Overview
Description
“(3-Methylphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888929-48-3 . Its IUPAC name is m-tolylmethanesulfonyl fluoride . The molecular weight of this compound is 188.22 .
Synthesis Analysis
A typical synthesis of methanesulfonyl fluoride involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distilling the product out .
Molecular Structure Analysis
The InChI code for “(3-Methylphenyl)methanesulfonyl fluoride” is 1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3
. This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
“(3-Methylphenyl)methanesulfonyl fluoride” has a molecular weight of 188.22 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
- Acetylcholinesterase (AChE) Inhibition : (3-Methylphenyl)methanesulfonyl fluoride has been recognized as a potent inhibitor of acetylcholinesterase (AChE). AChE is an essential enzyme that regulates acetylcholine, a neurotransmitter in both the central and peripheral nervous systems .
- SuFEx Chemistry : Sulfur (VI) Fluoride Exchange (SuFEx) chemistry is a powerful click reaction for assembling functional molecules modularly. (3-Methylphenyl)methanesulfonyl fluoride can serve as a SuFEx handle, allowing efficient synthesis of triflates, triflamides, and other compounds .
Enzyme Inhibition
Chemoselective Synthesis
Mechanism of Action
Target of Action
The primary target of the compound (3-Methylphenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
(3-Methylphenyl)methanesulfonyl fluoride acts as a potent inhibitor of acetylcholinesterase . It interacts with AChE and inhibits its activity, thereby affecting the regulation of acetylcholine .
Biochemical Pathways
By inhibiting acetylcholinesterase, (3-Methylphenyl)methanesulfonyl fluoride affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which plays a crucial role in many functions of the nervous system. The inhibition of AChE leads to an increase in acetylcholine levels, affecting the downstream effects of this pathway .
Result of Action
The inhibition of acetylcholinesterase by (3-Methylphenyl)methanesulfonyl fluoride leads to an increase in acetylcholine levels. This can have various molecular and cellular effects, depending on the specific functions of acetylcholine in the affected areas of the nervous system .
Safety and Hazards
Methanesulfonyl fluoride is known to be corrosive and highly toxic . It can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning its vapor causes tears in eyes . It has a pungent odor and undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .
properties
IUPAC Name |
(3-methylphenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDNFCQZFKSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)methanesulfonyl fluoride |
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